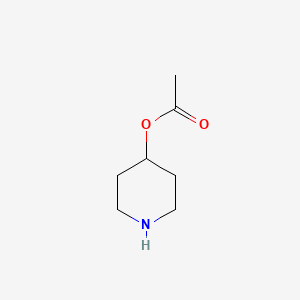

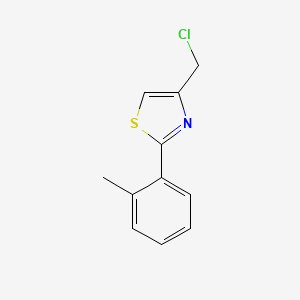

![molecular formula C12H11ClN2O3 B1353200 [1-(2-氯苯基)-5-羟基-3-甲基-1H-吡唑-4-基]-乙酸 CAS No. 1015844-43-5](/img/structure/B1353200.png)

[1-(2-氯苯基)-5-羟基-3-甲基-1H-吡唑-4-基]-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

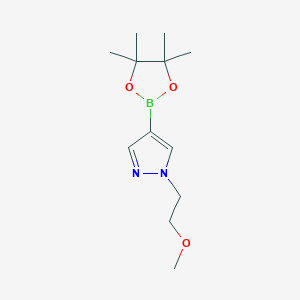

“[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a phenyl group and an acetic acid group . The phenyl group is substituted with a chlorine atom . The pyrazole ring is substituted with a hydroxy group and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms in the pyrazole ring is attached to a hydroxy group and a methyl group. The other carbon atom in the pyrazole ring is attached to a phenyl ring, which is a six-membered aromatic ring with alternating double and single bonds .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of various functional groups. The pyrazole ring, being an aromatic ring, can undergo electrophilic aromatic substitution reactions . The hydroxy group can participate in reactions such as esterification or dehydration .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the polar hydroxy group and the aromatic rings could influence its solubility, boiling point, and melting point .科学研究应用

Antileishmanial and Antimalarial Activities

This compound has shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria. The antileishmanial activity was demonstrated through in vitro studies against Leishmania aethiopica, with one derivative showing activity that was significantly more potent than standard drugs . In vivo antimalarial activities were also evaluated, with certain derivatives exhibiting substantial suppression of Plasmodium berghei infection in mice .

Drug Discovery and Medicinal Chemistry

Pyrazole-bearing compounds, including this specific derivative, are known for their diverse pharmacological effects. They are being actively researched for their potential as pharmacophores in the development of new drugs. The focus is on creating safe and effective agents with better treatment outcomes, especially considering the rise of drug-resistant strains of pathogens .

Molecular Docking Studies

Molecular docking studies have been conducted to justify the observed biological activities of these compounds. For instance, the superior antileishmanial activity of one derivative was supported by a molecular docking study conducted on a target enzyme from Leishmania, providing insights into the compound’s mechanism of action .

Synthesis of Heterocyclic Derivatives

The compound serves as a precursor in the synthesis of various heterocyclic derivatives. These derivatives are crucial in the development of molecules with potential therapeutic applications, such as in the treatment of cancer, microbial infections, and other disorders .

Pharmaceutical Intermediates

Derivatives of this compound are used as intermediates in pharmaceutical manufacturing. They play a role in the synthesis of other complex compounds, which may have applications ranging from antimicrobial to anticancer agents .

Coordination Chemistry and Organometallic Chemistry

In coordination chemistry, pyrazole derivatives, including this compound, are studied for their ability to act as ligands. They form complexes with metals, which can be utilized in catalysis and the synthesis of materials with novel properties .

未来方向

作用机制

- “[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid” likely interacts with its targets through electrophilic substitution reactions. In these reactions, an electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate .

- The compound may undergo nucleophilic aromatic substitution (S_NAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. This process could lead to changes in the target’s function or downstream signaling pathways .

Mode of Action

属性

IUPAC Name |

2-[2-(2-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-7-8(6-11(16)17)12(18)15(14-7)10-5-3-2-4-9(10)13/h2-5,14H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXJLIZRHKAEPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

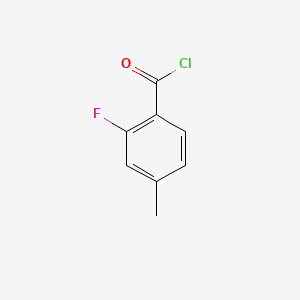

![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)

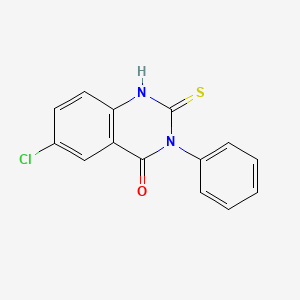

![6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1353130.png)